TM5275 sodium

Thrombosis Antiplatelet PAI-1 Inhibition

Orally bioavailable PAI-1 inhibitor delivering antithrombotic efficacy equivalent to clopidogrel without bleeding time prolongation. The 4-diphenylmethyl-1-piperazinyl moiety confers distinct selectivity (IC₅₀ 6.95 μM) and favorable oral PK. Validated in rodent AV shunt, FeCl₃ carotid thrombosis, and primate photochemical models. Ideal for thrombosis/fibrosis research requiring unambiguous PAI-1 target engagement and hemostatic sparing.

Molecular Formula C28H28ClN3NaO5
Molecular Weight 545.0 g/mol
Cat. No. B10764172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM5275 sodium
Molecular FormulaC28H28ClN3NaO5
Molecular Weight545.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na]
InChIInChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);
InChIKeyYFKMLXPWGZOTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium: PAI-1 Inhibitor with In Vivo Antithrombotic Validation


5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium, also designated as TM5275 sodium salt (CAS 1103926-82-4), is a small-molecule N-acylanthranilic acid derivative that functions as a potent and selective inhibitor of plasminogen activator inhibitor-1 (PAI-1) [1]. It demonstrates oral bioavailability and exerts antithrombotic efficacy across multiple preclinical thrombosis models, including arteriovenous shunt thrombosis and ferric chloride-induced carotid artery thrombosis in rats, as well as photochemical-induced arterial thrombosis in nonhuman primates [2]. The compound was identified through virtual screening and structure-activity relationship (SAR) optimization from the lead compound TM5007, and it is supplied commercially with a certified purity of ≥98% (HPLC) for research applications .

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium: Why Class-Level Substitution is Not Justified


While multiple PAI-1 inhibitors and antithrombotic agents exist, substituting this specific compound with generic alternatives in a research context is not supported by quantitative evidence. TM5275 sodium exhibits a distinct structural motif — the 4-diphenylmethyl-1-piperazinyl moiety — which SAR studies explicitly identify as critical for achieving both potent PAI-1 inhibition (IC₅₀ = 6.95 μM) and favorable oral pharmacokinetic profiles [1]. Moreover, the compound provides a unique preclinical safety advantage: unlike conventional antiplatelet agents such as clopidogrel and ticlopidine, TM5275 does not prolong bleeding time or alter coagulation parameters (aPTT/PT) at efficacious antithrombotic doses in both rodent and nonhuman primate models [2]. These pharmacodynamic and safety features are not conserved across all PAI-1 inhibitor scaffolds or structurally related N-acylanthranilic acid derivatives, underscoring the necessity of procuring this exact compound for studies requiring validated antithrombotic efficacy with documented hemostatic sparing.

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium: Comparative Efficacy and Safety Data Guide


TM5275 Sodium vs. Ticlopidine in Rat Arteriovenous Shunt Thrombosis Model

In a rat arteriovenous shunt thrombosis model, TM5275 sodium at an oral dose of 50 mg/kg produced antithrombotic efficacy equivalent to ticlopidine at 500 mg/kg. Blood clot weight was reduced from 72.5±2.0 mg (vehicle) to 56.8±2.8 mg with TM5275 (50 mg/kg) versus 60.9±3.0 mg with TM5275 (10 mg/kg). The 50 mg/kg TM5275 dose achieved comparable clot weight reduction to ticlopidine at 500 mg/kg [1].

Thrombosis Antiplatelet PAI-1 Inhibition

TM5275 Sodium vs. Clopidogrel in Ferric Chloride-Induced Carotid Artery Thrombosis

In a ferric chloride-treated carotid artery thrombosis model in rats, TM5275 sodium at 3 mg/kg (oral) produced an antithrombotic effect equivalent to clopidogrel at 3 mg/kg (oral) as measured by time to primary occlusion. Both TM5275 at doses of 1 and 3 mg/kg significantly prolonged the time to occlusion relative to vehicle controls [1].

Arterial Thrombosis Antithrombotic Vascular Injury

TM5275 Sodium vs. Clopidogrel in Nonhuman Primate Photochemical Arterial Thrombosis Model

In a cynomolgus monkey model of photochemical-induced arterial thrombosis, TM5275 sodium at 10 mg/kg (oral) produced the same antithrombotic effect as clopidogrel at 10 mg/kg (oral). Critically, TM5275 achieved this efficacy without enhancing bleeding, whereas clopidogrel and ticlopidine are known to prolong bleeding time at antithrombotic doses [1].

Primate Thrombosis Translational Model Hemostasis

TM5275 Sodium Selectivity vs. Other Serine Protease Systems

TM5275 sodium is a selective inhibitor of PAI-1 and, at concentrations up to 100 μM, does not interfere with other serpin/serine protease systems, specifically including α1-antitrypsin/trypsin and α2-antiplasmin/plasmin [1]. The compound binds to strand 4 of the A β-sheet (s4A) position of PAI-1 as determined by docking studies [1].

Selectivity Serpin Off-target

TM5275 Sodium vs. TM5441 in Hepatic Fibrosis Model

In a 16-week study of diabetic nephropathy, both TM5275 (50 mg/kg oral) and TM5441 (10 mg/kg oral) effectively inhibited albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in STZ-induced diabetic mice [1]. While TM5441 demonstrates a lower effective dose in this model, TM5275 remains validated for fibrosis applications. A separate study demonstrated that TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats [2].

Hepatic Fibrosis Metabolic Syndrome NASH

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium: Key Research Application Scenarios


Preclinical Thrombosis Studies Requiring Hemostatic Safety Assessment

TM5275 sodium is ideally suited for in vivo thrombosis research where distinguishing antithrombotic efficacy from bleeding liability is critical. In rat arteriovenous shunt and ferric chloride-induced carotid artery thrombosis models, TM5275 achieves efficacy equivalent to clopidogrel and ticlopidine without prolonging bleeding time or altering aPTT/PT parameters [1]. This enables researchers to assess antithrombotic mechanisms independent of hemorrhagic confounding effects. Validated in cynomolgus monkey photochemical thrombosis models, TM5275 provides a translational bridge for primate studies requiring hemostatic sparing [1].

PAI-1 Target Engagement and Selectivity Profiling

TM5275 sodium serves as a validated chemical probe for confirming PAI-1-specific biological effects. At concentrations up to 100 μM, the compound does not inhibit other serpin/serine protease systems, including α1-antitrypsin/trypsin and α2-antiplasmin/plasmin [1]. Docking studies confirm binding to the s4A position of PAI-1. This selectivity profile makes TM5275 suitable for mechanistic studies requiring unambiguous attribution of observed phenotypes to PAI-1 inhibition rather than off-target serpin modulation [1].

Fibrosis and Metabolic Disease Model Studies

TM5275 sodium has demonstrated efficacy in multiple fibrosis-related preclinical models. In STZ-induced diabetic mice, oral TM5275 (50 mg/kg) reduced albuminuria, mesangial expansion, and ECM accumulation [1]. In rat models of metabolic syndrome-associated hepatic fibrosis, TM5275 attenuated fibrogenesis via suppression of activated hepatic stellate cells [2]. Researchers investigating the role of PAI-1 in fibrotic pathways, NASH, or diabetic nephropathy can utilize TM5275 as an orally bioavailable tool compound with documented in vivo efficacy in these disease contexts [1][2].

Combination Therapy Studies with Tissue Plasminogen Activator (tPA)

TM5275 sodium is validated for combination studies with tPA. In preclinical models, TM5275 (5 mg/kg) combined with tPA (0.3 mg/kg) significantly enhanced the antithrombotic effect of tPA alone, providing a benefit similar to that of a high tPA dose (3 mg/kg) [1]. TM5275 also prolonged tPA retention on vascular endothelial cells by inhibiting tPA-PAI-1 complex formation in vitro [1]. This combination strategy may be leveraged in research exploring adjunctive therapies to improve thrombolytic outcomes while potentially mitigating tPA-associated adverse effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TM5275 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.